![molecular formula C25H24N4O3S B2913469 N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 688356-42-5](/img/structure/B2913469.png)
N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
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Description
N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide, also known as BZQSA, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BZQSA belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. The quinazoline moiety is known for its kinase inhibitory properties, making it a valuable candidate for developing targeted cancer therapies .
Antioxidant Studies
N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has been evaluated for its antioxidant properties. The presence of the dimethoxyphenyl group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. The quinazoline core structure is known to exhibit antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
Due to its structural similarity to other anti-inflammatory agents, this compound has been investigated for its potential to reduce inflammation. It may inhibit the production of pro-inflammatory cytokines, providing relief in conditions like arthritis .
Enzyme Inhibition Studies
N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has been explored as an enzyme inhibitor. Its ability to inhibit specific enzymes can be utilized in various therapeutic applications, including metabolic disorders and infectious diseases .
Pharmacokinetic Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), have been studied to understand its behavior in biological systems. This information is crucial for developing effective and safe pharmaceutical formulations .
Drug Delivery Systems
Research has also focused on incorporating this compound into novel drug delivery systems. Its chemical stability and bioactivity make it suitable for various delivery mechanisms, including nanoparticles and liposomes, enhancing its therapeutic efficacy .
properties
IUPAC Name |
N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-19-12-18(13-20(14-19)32-2)27-24-21-10-6-7-11-22(21)28-25(29-24)33-16-23(30)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPSBGHMOCWGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.